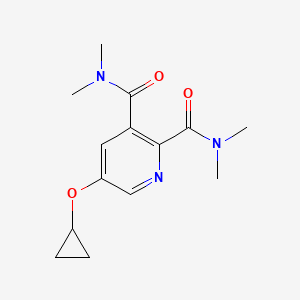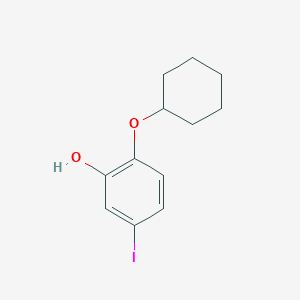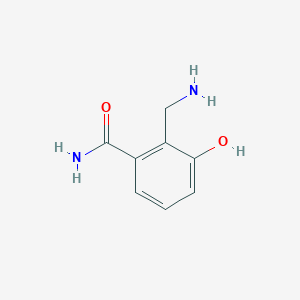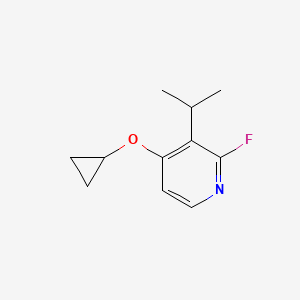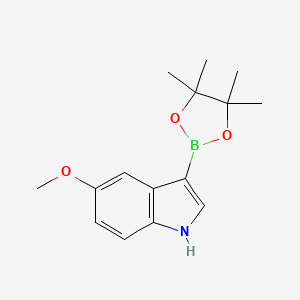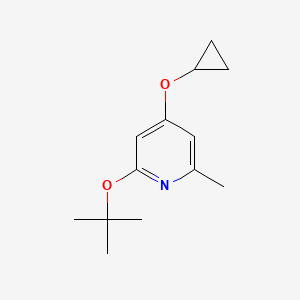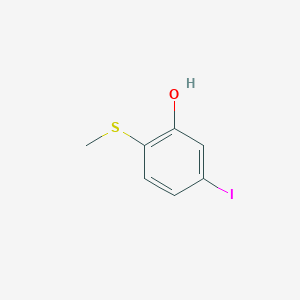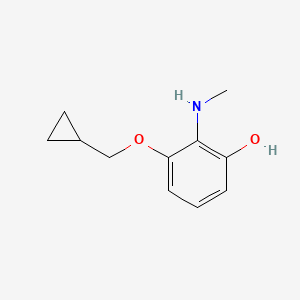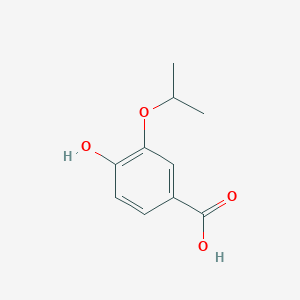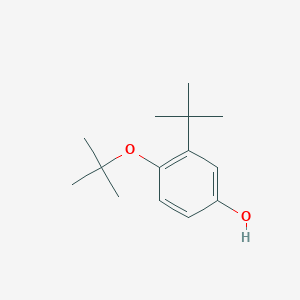
4-Tert-butoxy-3-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-3-tert-butylphenol is an organic compound with the molecular formula C14H22O2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a tert-butoxy group, and a tert-butyl group is attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Tert-butoxy-3-tert-butylphenol can be synthesized through the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form 4-tert-butylphenol.
Etherification: The 4-tert-butylphenol is then reacted with tert-butyl chloride in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and separation techniques is crucial in industrial settings to minimize by-products and maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butoxy-3-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Phenolic compounds and alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-3-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of resins, coatings, and as a stabilizer in various chemical formulations.
Wirkmechanismus
The mechanism of action of 4-tert-butoxy-3-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s tert-butyl and tert-butoxy groups contribute to its stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Lacks the tert-butoxy group, making it less stable and less reactive in certain applications.
2,4-di-tert-Butylphenol: Contains two tert-butyl groups, offering different steric and electronic properties.
Bisphenol A: Contains two phenolic groups, used extensively in the production of polycarbonate plastics and epoxy resins.
Uniqueness
4-Tert-butoxy-3-tert-butylphenol is unique due to its combination of tert-butyl and tert-butoxy groups, providing enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance and resistance to degradation.
Eigenschaften
Molekularformel |
C14H22O2 |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
3-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-9-10(15)7-8-12(11)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI-Schlüssel |
KGMQPCSEDLFKMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


